molecular formula C13H25Cl2N3 B2823058 4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride CAS No. 1909306-36-0

4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride

Cat. No. B2823058
CAS RN: 1909306-36-0
M. Wt: 294.26
InChI Key: VPBIPWMJPAEQKJ-UHFFFAOYSA-N
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Description

4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride is a chemical compound that is commonly used in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles have gained prominence in medicinal chemistry due to their diverse pharmacological activities. Researchers explore their potential as drug candidates for various diseases. The pyrazole scaffold can be modified to create novel compounds with specific biological effects. For instance, derivatives of 4-[(3,5-diethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride may exhibit antiviral, anti-inflammatory, or anticancer properties .

Green Synthesis

Interest in sustainable chemistry has led to the development of green synthetic methods. Researchers have explored microwave-assisted or solvent-free syntheses of pyrazole derivatives. The compound could serve as a starting material for such environmentally friendly approaches .

Biological Activity

Investigations into the biological activity of pyrazole derivatives have revealed promising results. For example, molecular simulation studies may predict the binding affinity of 4-[(3,5-diethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride derivatives to specific protein targets. These insights guide drug design and optimization .

properties

IUPAC Name

4-[(3,5-diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3.2ClH/c1-3-12-9-13(4-2)16(15-12)10-11-5-7-14-8-6-11;;/h9,11,14H,3-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBIPWMJPAEQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC2CCNCC2)CC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-diethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride

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